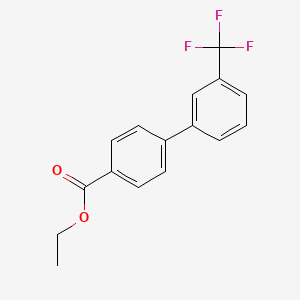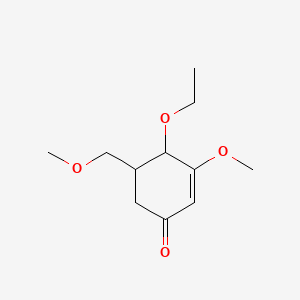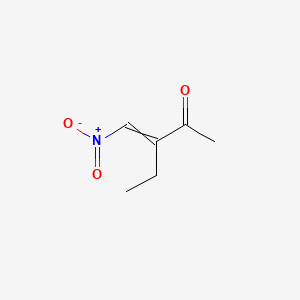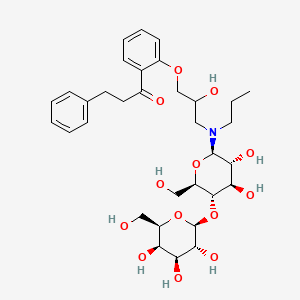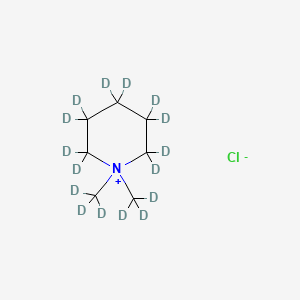
Mepiquat-D16 chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mepiquat-D16 chloride: is an isotope-labeled analog of the plant growth regulator, mepiquat chloride. It is commonly used in isotope dilution mass spectrometry (IDMS) for the quantitative analysis of pesticides. The compound has the empirical formula C7D16ClN and a molecular weight of 165.76 .
準備方法
Synthetic Routes and Reaction Conditions: Mepiquat-D16 chloride is synthesized by introducing deuterium atoms into the structure of mepiquat chloride. The synthesis involves the reaction of 1,1-dimethylpiperidinium chloride with deuterium gas under specific conditions to replace hydrogen atoms with deuterium .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and controlled reaction conditions to ensure the complete substitution of hydrogen atoms with deuterium .
化学反応の分析
Types of Reactions: Mepiquat-D16 chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using suitable reducing agents.
Substitution: this compound can undergo substitution reactions where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted piperidinium compounds .
科学的研究の応用
Mepiquat-D16 chloride has a wide range of scientific research applications, including:
作用機序
Mepiquat-D16 chloride exerts its effects by inhibiting the activity of gibberellin, a plant hormone involved in cell elongation. This inhibition leads to reduced vegetative growth and shorter plant stature. The compound affects the signaling pathways and disturbs gibberellin homeostasis by upregulating site-specific genes . Additionally, it enhances carbohydrate metabolism and sucrose-related enzyme activity, leading to improved source-sink relationships and increased crop yields .
類似化合物との比較
Chlormequat chloride: Another plant growth regulator with similar effects on gibberellin inhibition and plant growth regulation.
Paclobutrazol: A triazole compound that also inhibits gibberellin biosynthesis and is used to control plant growth.
Uniconazole: A plant growth regulator that inhibits gibberellin and is used to manage plant height and growth.
Uniqueness: Mepiquat-D16 chloride is unique due to its isotope-labeled structure, which makes it particularly useful in isotope dilution mass spectrometry (IDMS) for accurate pesticide quantification. Its deuterium-labeled analog allows for precise tracking and analysis in various scientific studies .
特性
分子式 |
C7H16ClN |
|---|---|
分子量 |
165.76 g/mol |
IUPAC名 |
2,2,3,3,4,4,5,5,6,6-decadeuterio-1,1-bis(trideuteriomethyl)piperidin-1-ium;chloride |
InChI |
InChI=1S/C7H16N.ClH/c1-8(2)6-4-3-5-7-8;/h3-7H2,1-2H3;1H/q+1;/p-1/i1D3,2D3,3D2,4D2,5D2,6D2,7D2; |
InChIキー |
VHOVSQVSAAQANU-VHHDFVNNSA-M |
異性体SMILES |
[2H]C1(C(C([N+](C(C1([2H])[2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])([2H])[2H])([2H])[2H])[2H].[Cl-] |
正規SMILES |
C[N+]1(CCCCC1)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(3-Nitrophenyl)diazenyl]oxolane-2,4-dione](/img/structure/B13838137.png)


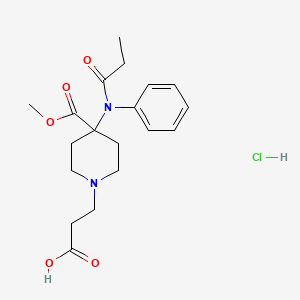

![2-[(1R)-cyclohex-2-en-1-yl]-2-oxoacetic acid](/img/structure/B13838176.png)
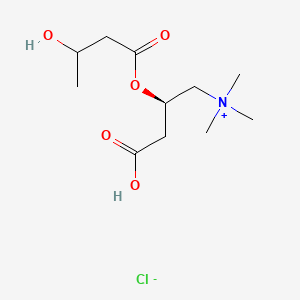


![6-Nitrobenzylthioinosine 5'-Monophosphate Disodium Salt; 6-S-[(4-Nitrophenyl)methyl]-6-thio-5'-Inosinic Acid Disodium Salt](/img/structure/B13838189.png)
